6-Chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline
CAS No.:
Cat. No.: VC16567799
Molecular Formula: C24H17ClN2
Molecular Weight: 368.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H17ClN2 |
|---|---|
| Molecular Weight | 368.9 g/mol |
| IUPAC Name | 6-chloro-3-(4-methylphenyl)-2-[2-(4-methylphenyl)ethynyl]quinoxaline |
| Standard InChI | InChI=1S/C24H17ClN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-23-15-20(25)12-14-21(23)26-22/h3-8,10-12,14-15H,1-2H3 |
| Standard InChI Key | AKGYKJXDFSUBSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C#CC2=NC3=C(C=C(C=C3)Cl)N=C2C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
The molecular architecture of 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline comprises a bicyclic quinoxaline core with three distinct substituents:
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A chlorine atom at the 6-position, which introduces electronegativity and influences reactivity.
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A p-tolyl group (4-methylphenyl) at the 3-position, contributing steric bulk and hydrophobic interactions.
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A p-tolylethynyl moiety at the 2-position, featuring an ethynyl bridge that enhances π-conjugation and enables further functionalization .
X-ray crystallographic studies of analogous quinoxalines reveal planar geometries for the bicyclic core, with substituents adopting orientations that minimize steric clashes. For example, in 6-methyl-3-(thiophen-3-ylethynyl)-2-(3,4,5-trimethoxyphenyl)quinoxaline, the ethynyl group forms a near-linear alignment with the quinoxaline plane, optimizing electronic delocalization . Such structural insights suggest that the chloro and ethynyl groups in 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline similarly promote planar configurations conducive to intermolecular interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment:
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¹H NMR: The methyl protons of the p-tolyl groups resonate as singlets near δ 2.40–2.45 ppm, while aromatic protons exhibit splitting patterns consistent with para-substitution. The ethynyl proton is typically absent due to coupling with the quinoxaline core .
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¹³C NMR: Signals for the ethynyl carbons appear between δ 85–95 ppm, with the chlorine-substituted carbon at the 6-position deshielded to approximately δ 140 ppm .
Mass spectrometric analysis confirms the molecular ion peak at m/z 439.10 (calculated for C₂₅H₁₉ClN₂), with fragmentation patterns indicating sequential loss of methyl and chlorine groups .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline typically proceeds via a multi-step sequence:
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Quinoxaline Core Formation:
Condensation of o-phenylenediamine with a dichlorinated diketone precursor under acidic conditions yields the halogenated quinoxaline backbone. For example, reacting 4,5-dichloro-1,2-diketobenzene with ammonium acetate generates 6-chloroquinoxaline intermediates . -
Sonogashira Coupling:
Introduction of the p-tolylethynyl group at the 2-position is achieved via palladium-catalyzed cross-coupling between 6-chloro-3-(p-tolyl)quinoxaline-2-iodide and p-tolylacetylene. Optimized conditions employ Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and triethylamine in tetrahydrofuran at 60°C . -
Purification and Characterization:
Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound, with purity verified by HPLC (>98%) and melting point analysis (observed mp 162–164°C) .
Challenges and Optimization
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Regioselectivity: Competing coupling reactions at the 2- and 3-positions necessitate careful control of stoichiometry and catalyst loading.
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Chlorine Stability: The 6-chloro substituent may undergo hydrolysis under basic conditions, requiring inert atmospheres during synthesis .
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₁₉ClN₂ |
| Molecular Weight | 439.10 g/mol |
| Melting Point | 162–164°C |
| Solubility | DMSO > CHCl₃ > EtOH (sparingly) |
Hazard Assessment (GHS Classification)
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves; wash post-handling |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
The table below contrasts 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline with related derivatives:
| Compound | Key Structural Variation | Reactivity Profile |
|---|---|---|
| 6-Bromo-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline | Bromine at 6-position | Enhanced electrophilicity; prone to SNAr reactions |
| 6-Methyl-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline | Methyl at 6-position | Reduced polarity; improved lipid solubility |
| 2,3-Diphenylquinoxaline | No ethynyl or p-tolyl groups | Limited π-conjugation; lower thermal stability |
The chlorine atom in 6-chloro-3-(p-tolyl)-2-(p-tolylethynyl)quinoxaline offers a balance between electronic withdrawal and steric accessibility, making it preferable for cross-coupling reactions over bulkier bromo analogues .
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